molecular formula C8H11N3O B1408959 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile CAS No. 1597166-80-7

2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile

Cat. No.: B1408959
CAS No.: 1597166-80-7
M. Wt: 165.19 g/mol
InChI Key: AAOUOTHKPMPTBG-UHFFFAOYSA-N
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Description

2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile is a heterocyclic organic compound featuring a pyrazole core substituted at the N1 position with an isopropyl group and at the C4 position with an ether-linked acetonitrile moiety. Its molecular formula is C₈H₁₂N₃O (molecular weight: 178.21 g/mol). The compound’s structure combines a moderately lipophilic isopropyl group with a polar ether-acetonitrile chain, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2-(1-propan-2-ylpyrazol-4-yl)oxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-7(2)11-6-8(5-10-11)12-4-3-9/h5-7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOUOTHKPMPTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile typically involves the reaction of 1-(Propan-2-yl)-1H-pyrazol-4-ol with chloroacetonitrile under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound may serve as a ligand in biochemical studies, helping to elucidate the function of various enzymes or receptors.

    Medicine: Its derivatives might exhibit pharmacological activities, making it a candidate for drug development.

    Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring and nitrile group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
Target: 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile C₈H₁₂N₃O 178.21 Pyrazole with isopropyl (N1) and ether-linked acetonitrile (C4) Pharmaceutical intermediate, JAK inhibitor candidate
Comparative 1: {1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-1-yl]cyclopentyl}acetonitrile C₁₈H₁₈N₆ 318.38 Cyclopentyl linker, pyrrolopyridine substituent JAK inhibitors
Comparative 2: {1-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]cyclopentyl}acetonitrile C₁₇H₁₇N₇ 327.37 Cyclopentyl linker, pyrrolopyrimidine substituent JAK inhibitors
2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetonitrile () C₇H₉N₃ 135.17 Isopropyl at N1, acetonitrile at C3 (no ether linkage) Organic synthesis intermediate
2-(1H-Pyrazol-4-yl)acetonitrile () C₅H₅N₃ 107.11 Unsubstituted pyrazole at C4 Chemical building block
Key Observations:

However, the isopropyl group maintains moderate lipophilicity, balancing membrane permeability . Comparatives 1 and 2 () feature bulky aromatic systems (pyrrolopyridine/pyrimidine), which increase molecular weight and lipophilicity. These groups likely enhance target binding affinity but may reduce metabolic stability .

Positional Isomerism :

  • The target compound’s acetonitrile group at C4 (vs. C3 in ’s analog) alters electronic distribution. Pyrazole C4-substituted derivatives often exhibit stronger electron-withdrawing effects, influencing reactivity in nucleophilic additions or cyclization reactions .

Computational and Experimental Insights

  • Electrostatic Potential Analysis: Tools like Multiwfn () could quantify electron localization differences between the target compound and analogs. For instance, the ether oxygen in the target compound may create a localized dipole, enhancing interactions with polar residues in enzymatic binding pockets .

Biological Activity

2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₉H₁₃N₃O
  • Molecular Weight : 179.22 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with a pyrazole moiety often exhibit significant activity against multiple biological pathways, including:

  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antitumor Activity : Some studies indicate that pyrazole compounds can induce apoptosis in cancer cells, making them candidates for cancer therapy.

In Vitro Studies

In vitro studies have highlighted the effectiveness of this compound against various cancer cell lines. For instance, it has been tested against the HT-29 and COLO-205 cell lines with promising results:

Cell LineIC50 (μM)Reference
HT-2910.55
COLO-2059.10

These results suggest that the compound may effectively inhibit cell proliferation in colorectal cancer models.

Case Studies

Several case studies have documented the pharmacological effects of pyrazole derivatives similar to this compound. A notable study evaluated a series of pyrazole compounds for their anti-inflammatory properties:

  • Study on Inflammatory Response : A study demonstrated that a related pyrazole derivative significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
  • Anticancer Activity : Another investigation focused on pyrazole compounds' ability to induce apoptosis in various cancer cell lines through caspase activation pathways. The results indicated that these compounds could serve as lead candidates for further development in cancer therapy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is essential for evaluating its therapeutic potential:

  • Absorption and Distribution : Initial studies suggest favorable absorption characteristics, but detailed pharmacokinetic profiling is required.
  • Toxicity Studies : Preliminary toxicity assessments indicate low toxicity at therapeutic doses; however, comprehensive toxicity studies are necessary to establish safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile
Reactant of Route 2
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2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.